molecular formula C24H22N6O2 B2758528 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097925-48-7

6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2758528
CAS RN: 2097925-48-7
M. Wt: 426.48
InChI Key: KRIGJLNDISHFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C24H22N6O2 and its molecular weight is 426.48. The purity is usually 95%.
BenchChem offers high-quality 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been instrumental in the synthesis of diverse chemical entities, contributing significantly to the development of new molecules with potential therapeutic applications. For instance, studies have explored its utility in creating novel fluoroquinolones with significant activity against Mycobacterium tuberculosis, showcasing its role in antimicrobial drug discovery (Shindikar & Viswanathan, 2005). Additionally, its derivatives have been evaluated for antimalarial potential, indicating its contribution to combating malaria through the synthesis of quinoline-pyrazolopyridine derivatives (Saini, Jain, Kumar, & Jain, 2016).

Biological Activity Evaluation

Research has also focused on evaluating the biological activities of compounds synthesized using "6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one" as a precursor. This includes investigations into their antimicrobial, antifungal, and antimalarial activities. For example, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, synthesized from related compounds, have shown promising antimicrobial and antioxidant activity, highlighting the potential of these molecules in therapeutic applications (Flefel et al., 2018).

Molecular Docking and Screening

The synthesized compounds have also been subjected to molecular docking and screening to understand their interaction with biological targets and evaluate their efficacy. This approach aids in the identification of compounds with high binding affinities to specific proteins or enzymes, facilitating the discovery of potential drug candidates. For instance, novel aminated benzimidazo[1,2-a]quinolines, derived from similar chemical frameworks, have been explored as fluorescent probes for DNA detection, demonstrating the compound's contribution to biochemical research and diagnostics (Perin et al., 2011).

properties

IUPAC Name

6-pyridin-4-yl-2-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2/c31-23-4-3-20(18-5-9-25-10-6-18)28-30(23)16-17-7-13-29(14-8-17)24(32)19-1-2-21-22(15-19)27-12-11-26-21/h1-6,9-12,15,17H,7-8,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIGJLNDISHFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

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